
2-(Methylthio)thiazole-5-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylthio)thiazole-5-boronic acid pinacol ester is a chemical compound with the empirical formula C10H16BNO2S . It is a solid substance and is a valuable building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) attached to a boronic ester group . The molecular weight of the compound is 225.12 .Chemical Reactions Analysis
Boronic esters, including this compound, are known to participate in various chemical reactions. One notable reaction is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds . Additionally, a process known as catalytic protodeboronation has been reported for alkyl boronic esters .Physical and Chemical Properties Analysis
This compound is a solid . It is part of a class of compounds known as boronic esters, which are generally stable and readily prepared .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis
The rapid and efficient synthesis of various 2,6-disubstituted-3-amino-imidazopyridines, utilizing a microwave-assisted one-pot cyclization/Suzuki coupling approach, underscores the significant role of boronic acid pinacol esters as robust and versatile building blocks. This methodology emphasizes the boronate functional group's remarkable tolerance to Lewis acid catalyzed cyclizations, enabling clean subsequent Pd(0)-catalyzed Suzuki coupling reactions in the presence of magnesium salts (Dimauro & Kennedy, 2007).
Analytical Challenges and Solutions
Pinacolboronate esters pose unique analytical challenges due to their facile hydrolysis, which requires unconventional approaches for stabilization and analysis. Strategies to stabilize these compounds and adequately solubilize the corresponding boronic acid for purity analysis have been developed, demonstrating the broad applicability to this class of compounds (Zhong et al., 2012).
Comparative Study in Suzuki Cross-Coupling
A facile synthetic route to thiazol-5-ylboronic acid pinacol ester was described, with its reactivity towards Suzuki cross-coupling reaction studied to provide various 5-arylthiazoles. This comparative study between Suzuki cross-coupling reactions and palladium-catalyzed C5–H direct arylation on the thiazole ring achieved notable results, highlighting the efficacy of boronic esters in facilitating diverse synthetic transformations (Primas et al., 2009).
Application in Suzuki Couplings
An improved synthesis of boronic acid pinacol esters and their application in Suzuki couplings without the need for added base were described, showcasing the utility of these compounds in facilitating efficient cross-coupling reactions. This work emphasizes the potential of boronic esters in streamlining synthetic procedures and enhancing reaction outcomes (Mullens, 2009).
Desulfitative C–C Cross Coupling
The Pd(0)-catalyzed Cu(I)-mediated desulfitative C–C cross-coupling of benzo-fused thiazolidine-2-thione with boronic acids under neutral conditions and with boronic acid pinacol esters under basic conditions to afford fused thiazoles with good to excellent yields illustrates the adaptability of boronic esters in facilitating novel cross-coupling methodologies (Rajaguru et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Given the importance of boronic esters in organic synthesis and their role in key reactions like the Suzuki-Miyaura coupling, continued research into these compounds is likely. This may include the development of new synthesis methods, exploration of new reactions, and application in the synthesis of complex molecules .
Eigenschaften
IUPAC Name |
2-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO2S2/c1-9(2)10(3,4)14-11(13-9)7-6-12-8(15-5)16-7/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGOIJMFZHZANS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Sodium;5-chloro-2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B2863192.png)
![ethyl 2-(2-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)thiazol-4-yl)acetate](/img/structure/B2863193.png)
amino}methyl)aniline](/img/structure/B2863194.png)
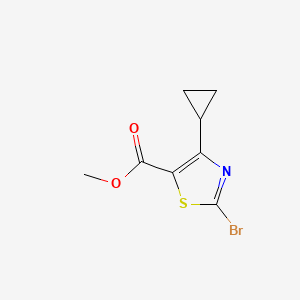
![7-cycloheptyl-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2863199.png)

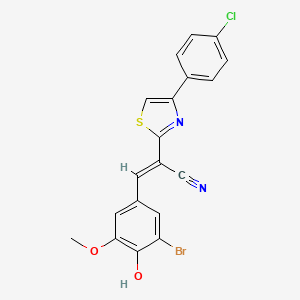
![N-{6-methyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2863203.png)
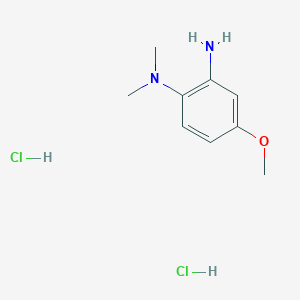
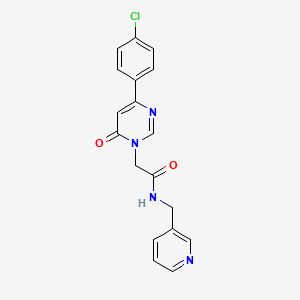
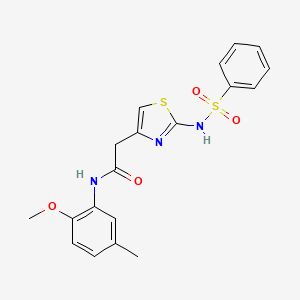
![7-[1-(2,4-Dichlorophenoxy)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2863211.png)
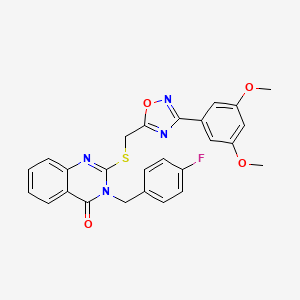
![6-(5-Fluorosulfonyloxypyridine-3-carbonyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine](/img/structure/B2863213.png)
